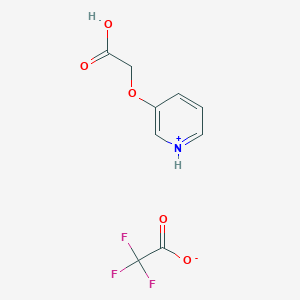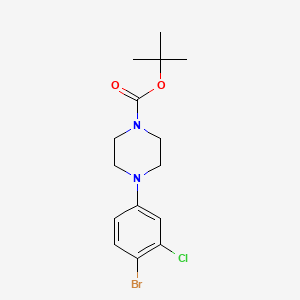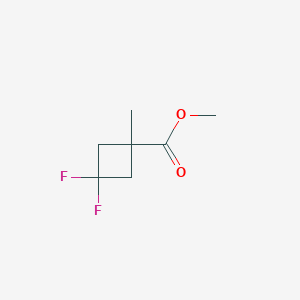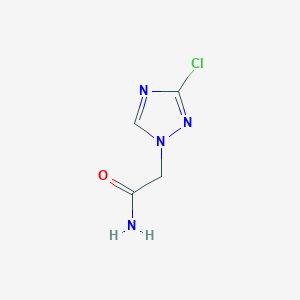
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide
説明
“2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide” is a compound that contains a 1,2,4-triazole ring. This ring is a well-known biologically active pharmacophore . The compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing the trifluoroacetyl protecting group to afford aminofurazan .科学的研究の応用
Synthesis and Structural Studies
Synthesis Process : The synthesis of 2-(1H-1,2,4-triazol-1-yl)acetamide involves the use of 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide, with optimal conditions being a reaction temperature of around 80℃ and a reaction time of 4 hours (Jiang-Long Yin, 2010).
Structural Elucidation : Various compounds containing the 1,2,4-triazole moiety have been characterized using 1H NMR, MS, IR, and elemental analysis, providing insights into their molecular structures (B. MahyavanshiJyotindra et al., 2011).
Biological and Pharmacological Studies
Antimicrobial Activity : Several derivatives of 1,2,4-triazole, including those similar to 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide, have demonstrated antimicrobial activities against various bacteria and fungi (L. Yurttaş et al., 2020).
Anticancer Properties : Some derivatives have shown selective anticancer activities, particularly against melanoma and breast cancer cell lines (Y. Ostapiuk et al., 2015).
Cholinesterase Inhibition : N-aryl derivatives of 2-(1,2,4-triazol-1-yl)acetamide analogs have been studied for their potential in inhibiting cholinesterase, an enzyme related to Alzheimer's disease (N. Riaz et al., 2020).
Chemical Modifications and Derivatives
Diverse Derivatives : The chemical modification of 1,2,4-triazole compounds leads to a variety of derivatives with potential biological activities, highlighting the versatility of this chemical structure (Huicheng Wang et al., 2010).
Crystal Structure Analysis : The crystal structures of triazole derivatives have been studied, providing insights into their molecular conformation and potential intermolecular interactions (Xue et al., 2008).
将来の方向性
The future directions for “2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide” could involve further investigations on this scaffold to harness its optimum antibacterial potential . Additionally, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
作用機序
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising anticancer activity . These compounds have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Molecular docking studies suggest that these derivatives may interact with the binding pocket of the aromatase enzyme, a key enzyme in the biosynthesis of estrogens .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given the potential anticancer activity of 1,2,4-triazole derivatives , it can be inferred that the compound might affect pathways related to cell proliferation and survival
Pharmacokinetics
The drug likeness of similar compounds has been investigated by predicting their pharmacokinetic properties
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that the compound might induce cell death or inhibit cell proliferation in these cells.
Action Environment
The synthesis of similar compounds has been reported under various conditions . The stability and efficacy of the compound might be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
生化学分析
Biochemical Properties
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of acetylcholine, which has implications for neurological function and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins that are essential for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, thereby affecting their function. For example, the inhibition of acetylcholinesterase by this compound leads to increased acetylcholine levels, which can enhance neurotransmission. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound has been shown to maintain its stability under various conditions, making it suitable for long-term studies. Degradation products of this compound can also form, which may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, toxic or adverse effects can occur, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of this compound can have different biological activities, which may contribute to its overall pharmacological effects. Additionally, this compound can affect metabolic flux and metabolite levels, influencing the balance of various biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the body. Once inside the cells, this compound can accumulate in specific tissues, depending on its affinity for certain binding proteins. This localization can influence the compound’s activity and effectiveness in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-4-7-2-9(8-4)1-3(6)10/h2H,1H2,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSTTLAMJSNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



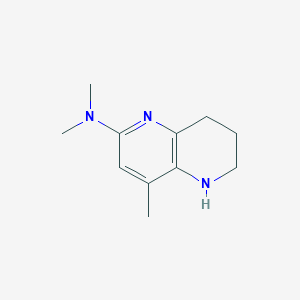


![3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1406591.png)
![N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide](/img/structure/B1406593.png)

![1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine](/img/structure/B1406598.png)
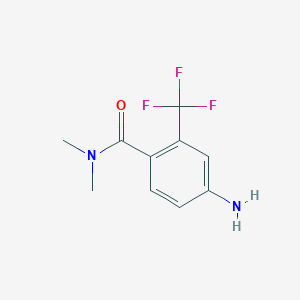
![[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride](/img/structure/B1406602.png)
![(S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid](/img/structure/B1406605.png)
